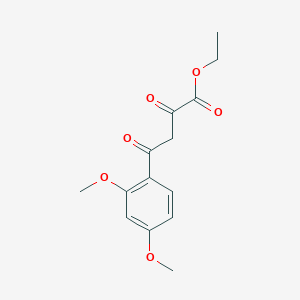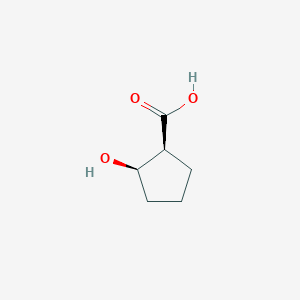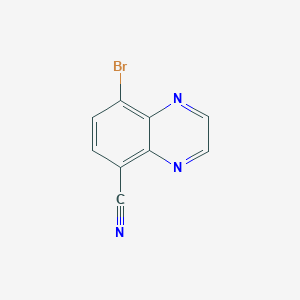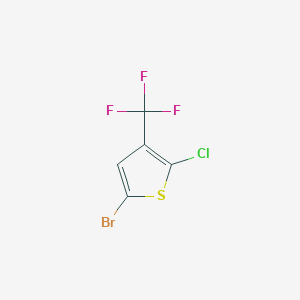
5-Bromo-2-chloro-3-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated pyridines, including those with trifluoromethyl groups, often involves metalation and functionalization steps. For instance, the synthesis of carboxylic acids from chloro-, bromo-, and iodo (trifluoromethyl)pyridines has been demonstrated through regioexhaustive functionalization, where different positions on the pyridine ring are selectively deprotonated and carboxylated .Molecular Structure Analysis
The molecular structure of halogenated pyridines can be analyzed using various spectroscopic techniques and computational methods . For example, a combined experimental and computational study of related bromo- and chloro-pyridine derivatives has provided insights into their synthesis, spectroscopic properties, and molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) .Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a fundamental reaction in organic synthesis . The reactivity of “5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene” in such reactions would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the positions of the halogen substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene” can be inferred from studies on similar compounds. The trifluoromethyl group is strongly electron withdrawing, indicating that, unlike fluorine, the trifluoromethyl group can be treated as a purely electron-withdrawing group .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The scientific applications of 5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene are centered around its synthesis and reactivity, particularly in the formation of novel fluoro-organic compounds. For example, protonation and subsequent reactions of thiophene derivatives in Brønsted superacids have been shown to generate short-lived and reactive trifluoroalkyl carbocations. These cations engage in various reactions with (hetero)aromatic π-nucleophiles, leading to the formation of new fluoro-organics within the thiophene family through processes like arylation, hydrodehalogenation, or electrophilic "dimerization" (Khoroshilova & Vasilyev, 2020).
Pharmaceutical Applications
While focusing on non-drug-related aspects, the Suzuki cross-coupling reaction has been utilized to synthesize various derivatives of thiophene, which show potential for pharmacological applications. These derivatives, created by reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids, have exhibited significant biofilm inhibition and anti-thrombolytic activities, suggesting their relevance in medicinal chemistry (Ikram et al., 2015).
Material Science Applications
In the realm of material science, the manipulation of thiophene derivatives has shown promise in tuning the optical properties and enhancing the solid-state emission of poly(thiophene)s. The introduction of various functional groups to the thiophene structure significantly impacts its electronic and steric properties, which are crucial for its application in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
Wirkmechanismus
Target of Action
This compound is often used in organic synthesis and as a pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals, among others.
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYLOZYXJZNLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

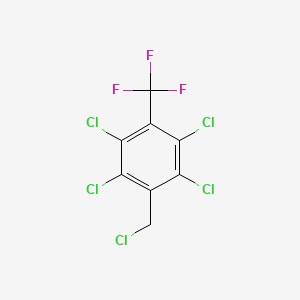
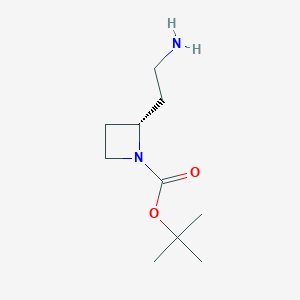
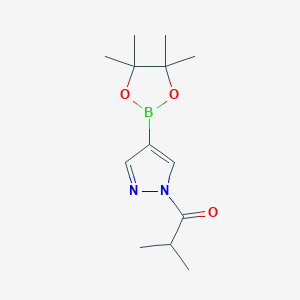
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B6306777.png)

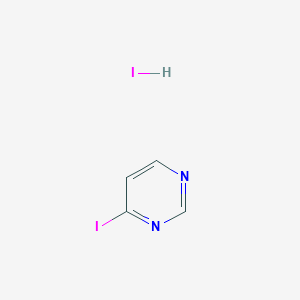

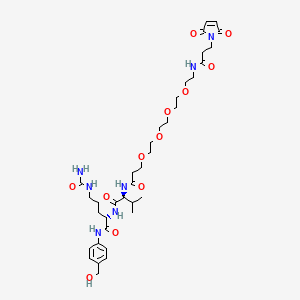
![2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid](/img/structure/B6306829.png)
